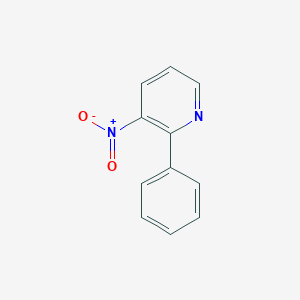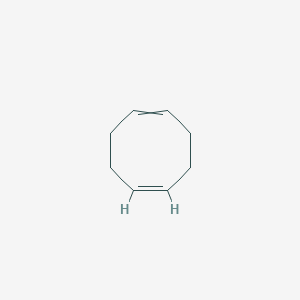
1,5-Cyclooctadiene
Descripción general
Descripción
1,5-Cyclooctadiene is an organic compound with the molecular formula C₈H₁₂. It is a colorless liquid with a distinct odor and is known for its role as a ligand in organometallic chemistry. The compound features two double bonds in a cyclooctane ring, making it a diene. It is often used as a precursor to other organic compounds and serves as a versatile ligand in various chemical reactions .
Mecanismo De Acción
Target of Action
1,5-Cyclooctadiene (COD) is a cyclic hydrocarbon that primarily targets low-valent metals via both alkene groups . It serves as a ligand in organometallic chemistry . The stability of COD complexes is attributable to the chelate effect .
Mode of Action
COD is capable of undergoing [3+2] cycloadditions with 1,3-dipoles at a reaction rate comparable to that of strained cyclooctynes . The resulting cycloadduct can then perform a much faster inverse-electron-demand Diels–Alder reaction with tetrazines, effectively linking an azide to a tetrazine .
Biochemical Pathways
COD reacts with borane to give 9-borabicyclo [3.3.1]nonane, commonly known as 9-BBN, a reagent in organic chemistry used in hydroborations . It also adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo [3.3.1]nonane . The resulting dichloride can be further modified as the di azide or di cyano derivative in a nucleophilic substitution aided by anchimeric assistance .
Pharmacokinetics
It’s known that the compound is a colorless liquid with a strong odor . It has a density of 0.882 g/mL, a melting point of -69 °C, and a boiling point of 150 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its reactions. For instance, the antioxidant activity of functionalized 9-selenabicyclo [3.3.1]nonanes, which can be synthesized from COD, was studied in vivo . These compounds were found to affect the level of lipid peroxidation and the activity of glutathione peroxidase and glutathione reductase under stress conditions .
Análisis Bioquímico
Biochemical Properties
1,5-Cyclooctadiene is a useful precursor to other organic compounds and serves as a ligand in organometallic chemistry .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to low-valent metals via both alkene groups . The stability of these complexes is attributable to the chelate effect . The this compound ligands are easily displaced by other ligands, such as phosphines .
Métodos De Preparación
1,5-Cyclooctadiene can be synthesized through several methods:
Synthetic Routes and Reaction Conditions
Dimerization of Butadiene: One common method involves the dimerization of butadiene in the presence of a nickel catalyst.
Dimerization of 1-Butene: Another method involves the dimerization of 1-butene using a nickel catalyst.
Industrial Production Methods
Análisis De Reacciones Químicas
1,5-Cyclooctadiene undergoes various chemical reactions, including:
Types of Reactions
Oxidation: This compound can be oxidized to form this compound-1,5-dione.
Reduction: It can be reduced to form cyclooctane.
Substitution: Allylic bromination of this compound can be achieved using N-bromosuccinimide and benzoyl peroxide in carbon tetrachloride.
Common Reagents and Conditions
Oxidation: Acidic potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.
Substitution: N-bromosuccinimide and benzoyl peroxide in carbon tetrachloride are used for allylic bromination.
Major Products Formed
Oxidation: this compound-1,5-dione.
Reduction: Cyclooctane.
Substitution: 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.
Aplicaciones Científicas De Investigación
1,5-Cyclooctadiene has a wide range of applications in scientific research:
Chemistry
Ligand in Organometallic Chemistry: It is used as a ligand in the synthesis of metal complexes, such as nickel, palladium, and platinum complexes.
Precursor to Other Compounds: It serves as a precursor to various organic compounds and is involved in the synthesis of cyclooctatetraene.
Biology and Medicine
Antioxidant Properties: Functionalized derivatives of this compound, such as 9-selenabicyclo[3.3.1]nonanes, have been studied for their antioxidant properties and potential therapeutic applications.
Industry
Comparación Con Compuestos Similares
1,5-Cyclooctadiene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another cyclic compound with alternating double bonds, used as a ligand in organometallic chemistry.
1,3-Cyclooctadiene: A structural isomer with double bonds at different positions, also used as a ligand.
Cyclooctane: The fully saturated analog of this compound, lacking double bonds.
Uniqueness
This compound is unique due to its ability to form stable metal complexes while being easily displaced by other ligands. This property makes it a valuable ligand in organometallic chemistry and a versatile precursor in organic synthesis .
Propiedades
Número CAS |
111-78-4 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
(5Z)-cycloocta-1,5-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7? |
Clave InChI |
VYXHVRARDIDEHS-HASIUUCGSA-N |
SMILES |
C1CC=CCCC=C1 |
SMILES isomérico |
C1C/C=C\CCC=C1 |
SMILES canónico |
C1CC=CCCC=C1 |
Punto de ebullición |
150.8 °C @ 757 MM HG |
Color/Form |
LIQUID |
Densidad |
0.8818 @ 25 °C/4 °C |
Punto de inflamación |
95 °F 95 °F. |
melting_point |
-70 TO -69 °C |
Key on ui other cas no. |
17612-50-9 111-78-4 1552-12-1 12266-72-7 |
Descripción física |
Liquid Colorless Liquid; [MSDSonline] |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Solubilidad |
INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |
Sinónimos |
1,5-COD; COD; NSC 60155 |
Densidad de vapor |
3.66 (AIR= 1) |
Presión de vapor |
4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5-cyclooctadiene (COD)?
A1: The molecular formula of COD is C8H12, and its molecular weight is 110.18 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize COD and its complexes?
A2: Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy to characterize COD and its complexes. These techniques provide valuable information about the structure, bonding, and dynamics of the compound and its derivatives. [, , , , , , , , , ]
Q3: What is the stability of COD under ambient conditions?
A3: COD is a stable compound at room temperature and under an inert atmosphere. [, ]
Q4: How does COD function as a ligand in organometallic complexes?
A4: COD typically acts as a bidentate ligand, coordinating to metal centers through both double bonds. This coordination forms stable metal-alkene complexes. [, , , , ]
Q5: What are some common applications of COD in catalysis?
A5: COD is widely employed as a labile ligand in transition metal catalysts. It readily dissociates from the metal center, creating vacant coordination sites for substrate binding and facilitating catalytic reactions. Some notable applications include hydrogenation, carbonylation, and cross-coupling reactions. [, , , , , , , , , ]
Q6: Can you provide an example of a specific reaction catalyzed by a COD-containing complex?
A6: One example is the palladium-catalyzed benzylation of active methylene compounds using benzylic carbonates. The palladium complex, formed with the ligand 1,1′-bis(diphenylphosphino)ferrocene (DPPF) and (η3-C3H5)Pd, demonstrates enhanced catalytic activity and lifetime in the presence of COD. This improvement leads to higher yields of the desired benzylation products. []
Q7: Are there specific examples of stereocontrol in reactions involving COD complexes?
A7: Yes, the oxidative addition of dihydrogen (H2) to cationic iridium complexes containing COD and chiral bisphosphine ligands exhibits diastereoselectivity. The diastereomeric ratios of the resulting [Ir(chiral bisphosphine)(H)2(COD)]+ complexes vary depending on the bisphosphine ligand structure, indicating stereocontrol during H2 activation. []
Q8: How does the choice of metal affect the catalytic activity of COD complexes?
A8: The catalytic properties of COD complexes are highly dependent on the metal center. For instance, rhodium-COD complexes are efficient catalysts for enantioselective hydrogenation, cyclization/hydrosilylation of 1,6-enynes, and [2+2+2] cycloadditions. In contrast, nickel-COD complexes, particularly those formed with hexafluoroacetylacetone, are known for their activity in ethylene oligomerization. [, ]
Q9: What is the role of COD in the synthesis of isomerically pure copper(I) complexes?
A9: Dimethyl-1,5-cyclooctadiene (DMCOD), derived from COD, is employed in the synthesis of isomerically pure copper(I) complexes. Reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) with Ag2O in the presence of DMCOD leads to the formation of a specific isomer, ((1,5-DMCOD)Ag(hfac))2. This complex can be further utilized to obtain isomerically pure (1,5-DMCOD)Cu(hfac), a valuable precursor for copper chemical vapor deposition. []
Q10: Have computational methods been used to study COD and its derivatives?
A10: Yes, computational techniques such as molecular mechanics (MM2) and semi-empirical methods (PM3 and AM1) have been used to investigate the relative stabilities of different isomers of silicon-containing analogues of COD. These studies provided insights into the conformational preferences and energetic differences between various isomers. []
Q11: How do structural modifications of COD affect its reactivity?
A11: Introducing substituents on the COD ring or modifying its double bond geometry significantly impacts its coordination behavior and reactivity in organometallic complexes. For example, replacing the double bonds with silicon atoms leads to distinct conformational preferences and reactivity compared to COD. [, ]
Q12: How stable are COD complexes in solution?
A12: The stability of COD complexes in solution depends on factors like the metal center, other ligands present, solvent, and temperature. Some complexes are highly stable, while others may decompose or undergo ligand exchange reactions. [, ]
Q13: Are there specific safety concerns associated with handling COD and its complexes?
A13: While COD is generally considered stable, standard safety precautions for handling chemicals should be followed. Some COD complexes, particularly those involving heavy metals, may have higher toxicity and require appropriate handling procedures. [, ]
Q14: What are some analytical techniques used to monitor reactions involving COD?
A14: Researchers employ techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of reactions involving COD and analyze the product distribution. [, ]
Q15: Is there information available regarding the environmental impact and degradation pathways of COD?
A15: While the provided research does not specifically address the environmental impact of COD, it is essential to consider potential environmental effects during the development and application of COD-based catalysts.
Q16: What are some significant milestones in the development and application of COD in chemistry?
A16: Key milestones include the discovery of efficient synthetic routes to COD, its widespread adoption as a labile ligand in organometallic chemistry, and the development of various catalytic applications, particularly in the fields of asymmetric synthesis and polymerization.
Q17: What are some examples of cross-disciplinary applications of COD and its derivatives?
A18: The use of COD-derived copper(I) complexes in chemical vapor deposition (CVD) for electronic applications highlights the interdisciplinary nature of COD chemistry. The unique properties of these complexes enable the controlled deposition of copper thin films, crucial for microelectronics fabrication. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


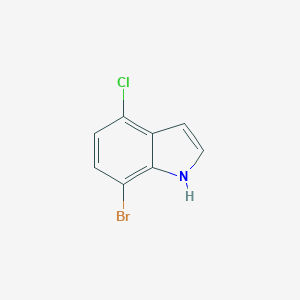
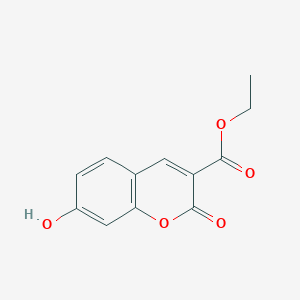
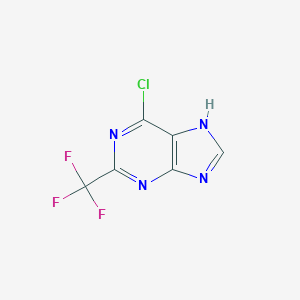
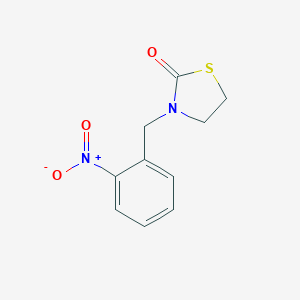
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
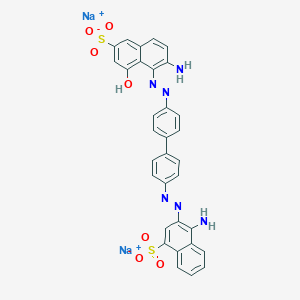
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
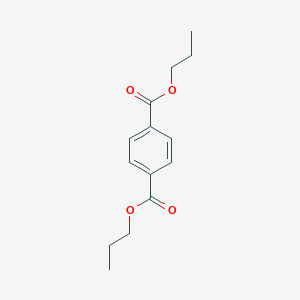
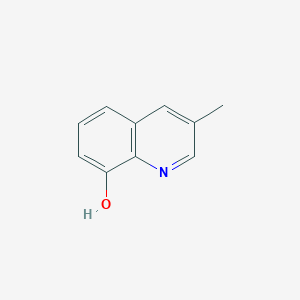
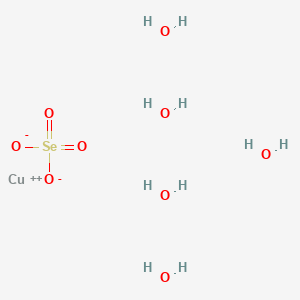
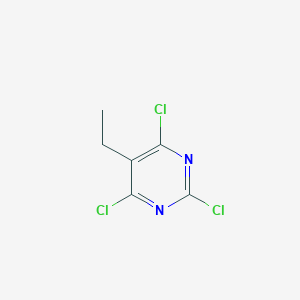
![[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea](/img/structure/B156223.png)
